molecular formula C15H21NO3 B12439139 1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester

1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester

Cat. No.: B12439139
M. Wt: 263.33 g/mol
InChI Key: VHGMKZRVEGUFRV-UHFFFAOYSA-N
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Description

1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a phenyl group with a hydroxymethyl substituent, and an ethyl ester functional group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxymethylbenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate 1-(3-Hydroxymethyl-phenyl)-piperidine. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to enzymes and receptors, modulating their activity. The hydroxymethyl and ester groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester can be compared with similar compounds such as:

    1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid: Lacks the ester group, which may affect its reactivity and biological activity.

    1-(3-Hydroxymethyl-phenyl)-piperidine:

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-3-carboxylate

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)13-6-4-8-16(10-13)14-7-3-5-12(9-14)11-17/h3,5,7,9,13,17H,2,4,6,8,10-11H2,1H3

InChI Key

VHGMKZRVEGUFRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC=CC(=C2)CO

Origin of Product

United States

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